molecular formula C₁₅H₂₀N₂O₂ B1157018 (R)-Quinuclidinyl Benzylcarbamate

(R)-Quinuclidinyl Benzylcarbamate

Cat. No.: B1157018
M. Wt: 260.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Quinuclidinyl Benzylcarbamate is a chiral carbamate derivative characterized by its quinuclidine core linked to a benzylcarbamate group. It is primarily utilized in biochemical and pharmacological research due to its high purity and stability, requiring strict storage conditions (dry, low-temperature environments in sealed containers to prevent degradation) .

Properties

Molecular Formula

C₁₅H₂₀N₂O₂

Molecular Weight

260.33

Synonyms

(1S,3R,4S)-Quinuclidin-3-yl benzylcarbamate; 

Origin of Product

United States

Comparison with Similar Compounds

3-Quinuclidinyl Benzilate (QNB)

Structural Differences : QNB replaces the benzylcarbamate group with a benzilate ester.
Functional Comparison :

  • Receptor Binding : QNB is a well-characterized mAChR antagonist. Studies show that its radiolabeled form ([³H]-QNB) binds to mAChRs with high affinity, making it a gold standard for receptor density quantification. In ADHD research, fibroblasts from affected children exhibited a 50% reduction in QNB binding capacity (Bmax), suggesting mAChR dysfunction .
  • Applications : QNB is widely used in neuropharmacology for mapping cholinergic pathways, whereas (R)-Quinuclidinyl Benzylcarbamate’s applications are less defined but likely involve receptor interaction studies.

Benzyl 2-Hydroxypyridin-3-ylcarbamate (QK-5253)

Structural Differences : Features a 2-hydroxypyridin-3-yl group instead of the quinuclidine moiety.
Functional Comparison :

  • Stability : Both compounds require controlled storage, but QK-5253 lacks data on precise handling protocols compared to the stringent requirements for this compound .

Benzyl N-(4-Pyridyl)carbamate

Structural Differences : Contains a pyridyl group instead of quinuclidine.
Functional Comparison :

  • Synthesis and Crystallography: Synthesized via reaction of 4-aminopyridine with benzyl chloroformate, this compound forms hydrogen-bonded layers in its crystal structure.
  • Biological Relevance: Limited evidence on receptor binding, but its carbamate group suggests possible enzymatic inhibition roles.

3-Quinuclidinyl Benzilate (BZ)

Structural Differences : Shares the quinuclidine core but substitutes benzilate for benzylcarbamate.
Functional Comparison :

  • Pharmacological Role: BZ is a potent anticholinergic incapacitating agent, inducing delirium and hallucinations. Its mechanism involves non-selective mAChR antagonism, contrasting with this compound’s unresolved specificity .
  • Stability : BZ is highly stable in environmental conditions, whereas this compound requires specialized storage to maintain integrity .

Data Table: Key Comparative Metrics

Compound Molecular Formula Receptor Binding Affinity (Bmax) Key Structural Feature Primary Application Stability Requirements
This compound C₁₃H₁₆N₂O₂ Not quantified Quinuclidine + benzylcarbamate Biochemical research Dry, low-temperature storage
3-Quinuclidinyl Benzilate (QNB) C₂₁H₂₃NO₃ High (Bmax reduced in ADHD ) Quinuclidine + benzilate mAChR mapping, neuropharmacology Environmentally stable
Benzyl 2-Hydroxypyridin-3-ylcarbamate C₁₃H₁₂N₂O₃ None reported Hydroxypyridinyl + carbamate Synthetic chemistry Standard lab conditions
Benzyl N-(4-Pyridyl)carbamate C₁₃H₁₂N₂O₂ None reported Pyridyl + carbamate Crystallography, material science Crystallization-dependent

Research Findings and Implications

  • Neurological Biomarkers: QNB’s reduced Bmax in ADHD highlights mAChRs as therapeutic targets, suggesting this compound could be modified for similar diagnostic applications .
  • Structural Determinants : The quinuclidine moiety in both this compound and QNB is critical for cholinergic interactions, while carbamate/ester groups influence binding kinetics and stability .
  • Synthetic Utility : Carbamate derivatives like Benzyl N-(4-Pyridyl)carbamate demonstrate the versatility of carbamate chemistry in designing bioactive molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.